

Application Note: Characterization of LASSBio-1359 by Mass Spectrometry

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Compound of Interest

Compound Name: LASSBio-1359

Cat. No.: B12373798

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the characterization of the N-acylhydrazone derivative **LASSBio-1359** using high-resolution mass spectrometry. It includes procedures for sample preparation, instrumentation, and data analysis, along with expected fragmentation patterns for this class of compounds.

Introduction

LASSBio-1359 is a member of the N-acylhydrazone (NAH) class of compounds, which are recognized for a wide range of biological activities and are a focus of medicinal chemistry research.[1] The NAH scaffold is a key pharmacophoric unit in numerous bioactive molecules with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] Accurate mass measurement and structural elucidation are critical steps in the development of new chemical entities. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for confirming the molecular weight and characterizing the structure of novel compounds like **LASSBio-1359**.

This application note outlines the methodology for the analysis of **LASSBio-1359** using Electrospray Ionization (ESI) mass spectrometry, providing expected fragmentation patterns and a visual workflow.

Experimental Protocols

Materials and Reagents

- **LASSBio-1359** sample
- LC-MS grade Methanol
- LC-MS grade Water
- Formic Acid (0.1% v/v solution in water)
- Ammonium Formate (5 mM solution in water)
- Microcentrifuge tubes
- Syringe filters (0.22 μm)

Sample Preparation

- Prepare a stock solution of **LASSBio-1359** at a concentration of 1 mg/mL in methanol.
- From the stock solution, create a working solution of 1 $\mu\text{g/mL}$ by diluting with a 7:3 (v/v) mixture of water and methanol.[4]
- To facilitate ionization, acidify the working solution with 0.1% formic acid and add 5 mM ammonium formate.[4]
- Vortex the solution thoroughly.
- Filter the final solution through a 0.22 μm syringe filter into an autosampler vial before analysis to remove any particulates.

Instrumentation and Mass Spectrometry Conditions

The following parameters are recommended for analysis on a hybrid quadrupole-Orbitrap mass spectrometer, but can be adapted for other high-resolution instruments.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Data Presentation and Analysis

Expected Mass and Fragmentation

The primary goal of the MS analysis is to confirm the molecular weight of **LASSBio-1359** by observing the protonated molecule $[M+H]^+$. Due to the high resolution of the Orbitrap analyzer, the measured mass should be within 5 ppm of the theoretical calculated mass for the elemental composition of **LASSBio-1359**.

N-acylhydrazones typically exhibit characteristic fragmentation patterns in MS/MS experiments. The most common fragmentation involves the cleavage of the N-N bond, which is often a labile site in the molecule.[5] Other potential fragmentations include cleavage of the amide bond and fragmentations within the aromatic or heterocyclic ring systems.

Table 1: Hypothetical Quantitative Data for **LASSBio-1359** Analysis



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Note: The theoretical m/z values are dependent on the exact chemical structure of **LASSBio-1359**.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the mass spectrometry analysis of **LASSBio-1359**.



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Caption: Workflow for **LASSBio-1359** analysis.

Potential Signaling Pathway

Many LASSBio compounds are designed as inhibitors of key signaling pathways implicated in cancer and inflammation. For instance, LASSBio-2208 is a dual inhibitor of HDAC-6 and the PI3K/AKT/mTOR pathway.[6] The diagram below represents a simplified version of the PI3K/AKT/mTOR signaling cascade, a common target for this class of compounds.[7]



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Caption: PI3K/AKT/mTOR signaling pathway.

Conclusion

The protocols described in this application note provide a robust framework for the characterization of **LASSBio-1359** using high-resolution mass spectrometry. The combination of accurate mass measurement from full-scan MS and fragmentation data from MS/MS analysis allows for confident confirmation of the compound's identity and provides valuable insights into its chemical structure. This information is fundamental for quality control, metabolism studies, and further drug development efforts.

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